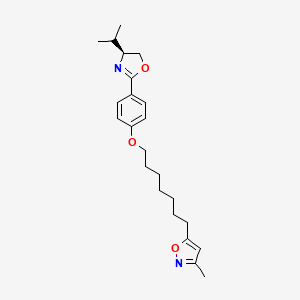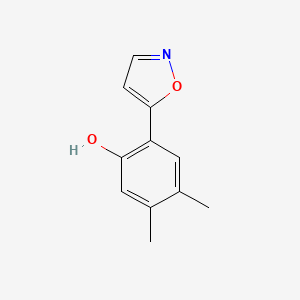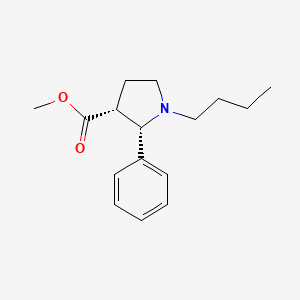![molecular formula C17H19N5O5 B12895837 2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine CAS No. 161066-04-2](/img/structure/B12895837.png)
2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine ring and the attachment of the various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the workers involved.
化学反应分析
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino group can yield various amine derivatives.
科学研究应用
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its potential use as a therapeutic agent.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base.
Inosine: A nucleoside that is structurally similar but with different functional groups.
Uniqueness
What sets 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
161066-04-2 |
|---|---|
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[4-(hydroxymethyl)phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-17-20-15-13(16(26)21-17)19-14(9-3-1-8(6-23)2-4-9)22(15)12-5-10(25)11(7-24)27-12/h1-4,10-12,23-25H,5-7H2,(H3,18,20,21,26)/t10-,11+,12+/m0/s1 |
InChI 键 |
DJRWBUNYHOJBPU-QJPTWQEYSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


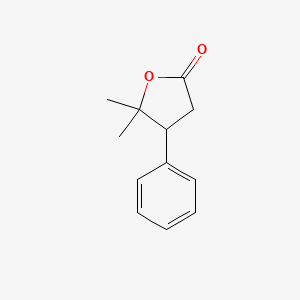
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
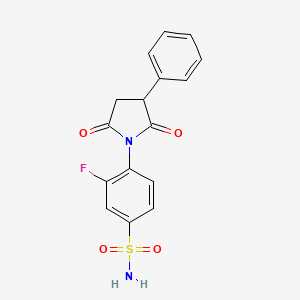
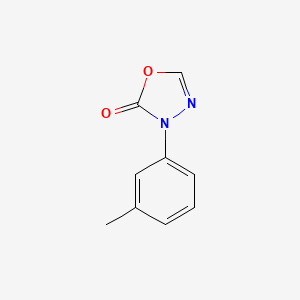
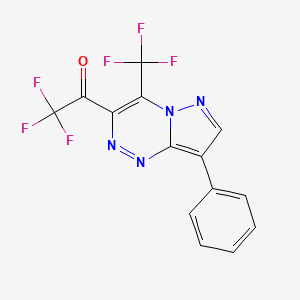
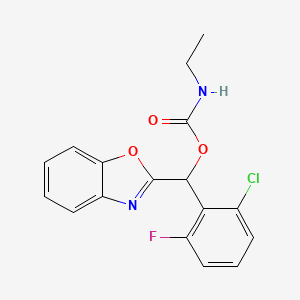
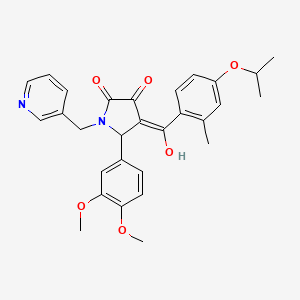
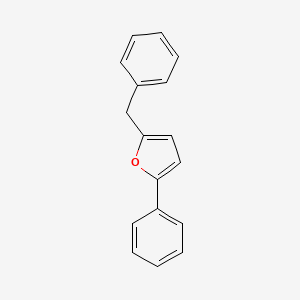
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)

